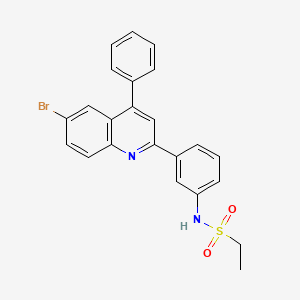

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O2S/c1-2-29(27,28)26-19-10-6-9-17(13-19)23-15-20(16-7-4-3-5-8-16)21-14-18(24)11-12-22(21)25-23/h3-15,26H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDDUSPQZMTLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The bromine atom in the quinoline core can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline core.

Aplicaciones Científicas De Investigación

Inhibition of Fatty Acid Synthase

Fatty Acid Synthase (FASN) is a crucial enzyme involved in lipid metabolism and is implicated in various diseases, including cancer and viral infections. The compound N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide has been identified as a potential inhibitor of FASN.

Case Studies

Research indicates that compounds structurally similar to N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide have shown significant efficacy in reducing tumor growth in various cancer models. For instance, studies have demonstrated that FASN inhibitors can lead to a reduction in tumor size and improved survival rates in animal models .

Anticancer Properties

The compound has been explored for its anticancer properties , particularly against various types of tumors.

Efficacy in Cancer Models

In vitro studies have shown that N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide exhibits cytotoxic effects on cancer cell lines. For example, it has demonstrated potent activity against glioblastoma cells, leading to significant tumor growth inhibition . This suggests that the compound could serve as a lead molecule for developing new cancer therapies.

Implications in Viral Infections

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide also holds promise in the treatment of viral infections. FASN has been implicated in the life cycle of several viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).

Research Findings

Studies indicate that inhibiting FASN can reduce viral replication rates. For instance, compounds similar to N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide have been shown to block the replication of HCMV and HCV in cell cultures . This highlights the potential dual application of the compound in both oncology and antiviral therapies.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting its structure and function. Additionally, the ethanesulfonamide moiety may interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, making the compound valuable for research in molecular biology and pharmacology.

Comparación Con Compuestos Similares

Comparison with Structurally Related Ethanesulfonamide Derivatives

Structural Analogues and Substituent Effects

The ethanesulfonamide group is a common pharmacophore in drug discovery. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Diversity: The quinoline core in the target compound distinguishes it from pyrimidine (ABBV-075) or imidazole (ABT-866) derivatives. Bromination at position 6 may enhance steric bulk and electronic effects compared to fluorine in ABBV-075 .

- Target Selectivity: Ethanesulfonamide derivatives exhibit broad target engagement. For example, LY487379 selectively modulates mGluR2, while ABBV-075 targets BET bromodomains. The quinoline scaffold in the target compound may favor kinase inhibition, akin to FLT3 inhibitors .

Research Findings and Clinical Relevance

- ABT-866: Enhanced α1A-adrenoceptor agonism vs. midodrine, demonstrating the impact of imidazole substitution on receptor subtype selectivity .

Actividad Biológica

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide features a quinoline core substituted with a bromine atom and a phenyl group, along with an ethanesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 396.28 g/mol. The presence of the sulfonamide group is significant as it often enhances the solubility and bioavailability of compounds.

Research indicates that compounds similar to N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide exhibit various biological activities, including:

- Inhibition of Fatty Acid Synthase (FASN) : FASN plays a crucial role in lipid metabolism and has been implicated in cancer progression. Compounds that inhibit FASN can potentially disrupt cancer cell growth and proliferation .

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antibacterial and antifungal properties. For instance, related compounds demonstrated activity comparable to standard antibiotics, indicating a potential for treating infections .

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

Efficacy Studies

A series of studies have investigated the biological activity of this class of compounds:

- Anticancer Activity : In vitro studies have demonstrated that N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in tumor cells .

- Antimicrobial Testing : The antimicrobial efficacy was assessed against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents .

Case Studies

- Case Study 1 : A study published in 2021 evaluated the compound's effect on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. This suggests potent anticancer activity that warrants further investigation in vivo.

- Case Study 2 : Another investigation focused on the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 16 µg/mL against both strains, indicating strong antibacterial activity .

Data Table

Q & A

Q. How to ensure reproducibility in synthesizing and testing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.